molecular formula C19H17N3O4S2 B2486759 2-{4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDO}THIOPHENE-3-CARBOXAMIDE CAS No. 852298-06-7

2-{4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDO}THIOPHENE-3-CARBOXAMIDE

Cat. No.: B2486759
CAS No.: 852298-06-7
M. Wt: 415.48
InChI Key: PFPXEILCZIYRBM-UHFFFAOYSA-N
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Description

2-{4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDO}THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDO}THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction using appropriate benzoyl chloride and amine derivatives.

    Sulfamoylation: The sulfamoyl group is introduced through a reaction with methyl phenyl sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDO}THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-{4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDO}THIOPHENE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-{4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDO}THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[ETHYL(PHENYL)SULFAMOYL]BENZAMIDO}THIOPHENE-3-CARBOXAMIDE
  • 2-{4-[METHYL(PHENYL)SULFAMOYL]PHENYL}CARBAMOYL BENZOIC ACID

Uniqueness

2-{4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDO}THIOPHENE-3-CARBOXAMIDE stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its combination of a thiophene ring with a benzamido and sulfamoyl group makes it particularly versatile for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-22(14-5-3-2-4-6-14)28(25,26)15-9-7-13(8-10-15)18(24)21-19-16(17(20)23)11-12-27-19/h2-12H,1H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPXEILCZIYRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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